2,4-Dichloro-6,7-dimethoxyquinazoline is a chemical compound that serves as a precursor for various pharmacologically active quinazoline derivatives. Quinazolines are heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antihypertensive, antimalarial, anticonvulsant, and potential antitumor effects. The modification of the quinazoline structure has led to the development of numerous derivatives with enhanced activity and selectivity for various biological targets1 2 3 5.
The quinazoline derivatives exhibit their biological activity through different mechanisms depending on the substitution pattern on the quinazoline nucleus. For instance, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been shown to act as alpha 1-adrenoceptor antagonists, displaying high affinity for these receptors and selectivity over alpha 2-adrenoceptors. This binding affinity is crucial for their antihypertensive activity, as they can inhibit the vasoconstrictor action of noradrenaline, leading to a decrease in blood pressure1. In the context of antimalarial activity, the 6,7-dimethoxyquinazoline-2,4-diamines interfere with the life cycle of the malaria parasite, although the exact molecular target within the parasite is not detailed in the provided data2. For anticonvulsant activity, the derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been proposed to inhibit carbonic anhydrase II, which is suggested as a probable mechanism for their effects based on molecular docking studies3.
The 2,4-diamino-6,7-dimethoxyquinoline derivatives have been evaluated for their potential as antihypertensive agents. These compounds have shown efficacy in lowering blood pressure in spontaneously hypertensive rats, with some derivatives demonstrating activity and duration of action comparable to or better than existing antihypertensive drugs like prazosin1.
The quest for new antimalarial drugs has led to the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines. One such compound, SSJ-717, has been identified as a promising drug lead due to its high antimalarial activity, highlighting the potential of quinazoline derivatives in the treatment of malaria2.
New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and tested for anticonvulsant activity. The lead compound from this series has shown promising results in experimental models, improving convulsive syndrome rates in mice without impairing motor coordination. This suggests a potential application for these quinazoline derivatives in the treatment of convulsive disorders3.
The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key precursor for antihypertensive quinazoline drugs, has been optimized to address challenges in the synthesis process. This improved synthesis route is crucial for the large-scale production of quinazoline-based drugs, ensuring their availability for therapeutic use5.
The synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline can be achieved through several methods, notably:
The molecular structure of 2,4-dichloro-6,7-dimethoxyquinazoline features a quinazoline backbone with two chlorine atoms at the 2 and 4 positions and methoxy groups at the 6 and 7 positions. The structural representation can be summarized as follows:
The compound's SMILES notation is COc1cc2nc(Cl)nc(Cl)c2cc1OC
, indicating the arrangement of atoms and bonds within the molecule .
2,4-Dichloro-6,7-dimethoxyquinazoline participates in various chemical reactions typical of quinazoline derivatives:
The physical and chemical properties of 2,4-dichloro-6,7-dimethoxyquinazoline include:
These properties are critical for its handling and application in laboratory settings and pharmaceutical formulations .
The primary applications of 2,4-dichloro-6,7-dimethoxyquinazoline include:
2,4-Dichloro-6,7-dimethoxyquinazoline is systematically named according to IUPAC conventions as a bicyclic heteroaromatic system. The quinazoline backbone is substituted at positions 2 and 4 by chlorine atoms, and at positions 6 and 7 by methoxy groups (–OCH₃). This nomenclature precisely defines the regiochemistry of substituents critical for the compound’s reactivity [2] [9]. The molecular formula is C₁₀H₈Cl₂N₂O₂, with a molecular weight of 259.09 g/mol [3] [5].
The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is COc1cc2nc(Cl)nc(Cl)c2cc1OC, which encodes:
COc
and OC
) attached to adjacent aromatic carbons (positions 6 and 7) Cl
) bonded to the heterocyclic nitrogen positions (2 and 4) nc...nc...c
) [5]. Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2,4-Dichloro-6,7-dimethoxyquinazoline |
CAS Registry Number | 27631-29-4 |
Molecular Formula | C₁₀H₈Cl₂N₂O₂ |
Molecular Weight | 259.09 g/mol |
SMILES Notation | COc1cc2nc(Cl)nc(Cl)c2cc1OC |
While experimental X-ray diffraction data is not explicitly provided in the search results, solid-state characterization confirms this compound exists as a crystalline powder at room temperature [10]. The melting point of 175–178°C (lit.) indicates a defined crystal lattice, consistent with high purity samples [5] [7]. The absence of reported polymorphic forms suggests a stable monoclinic or orthorhombic packing under ambient conditions. The presence of methoxy groups likely facilitates intermolecular interactions (e.g., van der Waals forces) that stabilize the crystal structure. Moisture sensitivity necessitates storage in cool, dark environments (<15°C) to preserve crystallinity [3] [7].
Fourier-transform infrared (FT-IR) spectroscopy reveals key functional group vibrations. The gas-phase spectrum (NIST database) shows:
The absence of O–H or N–H bands above 3000 cm⁻¹ confirms the absence of hydrolytic degradation in pure samples.
Table 2: Key FT-IR Spectral Assignments
Vibration Mode | Wavenumber Range (cm⁻¹) | Functional Group |
---|---|---|
C–H Stretch | 2900–3000 | –OCH₃ |
Aromatic C=C/C=N Stretch | 1580–1620 | Quinazoline ring |
C–O–C Asymmetric Stretch | 1220–1260 | Methoxy group |
C–Cl Bend | 750–800 | Aryl chloride |
Although explicit chemical shifts are not detailed in the search results, analytical specifications confirm that NMR (¹H and ¹³C) is used to validate the structure [7]. Expected spectral features include:
Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 258 [M]⁺ (calculated for C₁₀H₈Cl₂N₂O₂: 258.00), with characteristic isotopic patterns due to two chlorine atoms (³⁵Cl/³⁷Cl). Major fragments include:
The compound exhibits a sharp melting point of 175–178°C, indicative of high purity (>98%) [5] [7]. Thermal stability assessments show decomposition above 200°C, generating chlorinated byproducts. Storage recommendations (2–8°C or <15°C) reflect instability at elevated temperatures, particularly under humid conditions [3] [10]. Differential scanning calorimetry (DSC) would likely reveal an endothermic melting peak followed by exothermic decomposition.
Table 3: Thermochemical Properties
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: